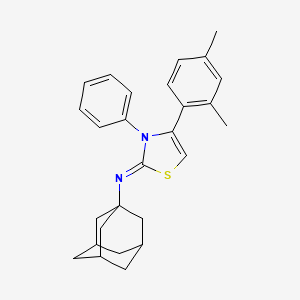
(Z)-N-(4-(2,4-dimethylphenyl)-3-phenylthiazol-2(3H)-ylidene)adamantan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-(2,4-dimethylphenyl)-3-phenylthiazol-2(3H)-ylidene)adamantan-1-amine is a useful research compound. Its molecular formula is C27H30N2S and its molecular weight is 414.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-N-(4-(2,4-dimethylphenyl)-3-phenylthiazol-2(3H)-ylidene)adamantan-1-amine is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features allow for various biological interactions, making it a candidate for further research in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Structural Characteristics
The compound features an adamantane core linked to a thiazole moiety substituted with a dimethylphenyl group. This structural arrangement is critical for its biological activity. The presence of the thiazole ring is known to enhance the compound's interaction with biological targets, contributing to its pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Similar compounds have shown promising results against various cancer cell lines. The thiazole structure is often associated with anticancer properties due to its ability to interfere with cellular processes.
- Antiviral Properties : Compounds with adamantane structures, such as amantadine, have demonstrated antiviral effects, particularly against influenza viruses. This suggests that the current compound may also exhibit similar antiviral activities.
- Antimicrobial Effects : Thiazole derivatives are frequently studied for their antimicrobial properties. The compound's unique structure may enhance its efficacy against bacterial and fungal pathogens.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Condensation Reactions : Utilizing thiazole derivatives and adamantane amines through condensation reactions can yield the desired product.
- Microwave-Assisted Synthesis : This method has been shown to improve yields and reduce reaction times significantly.
Antitumor Activity Assessment
A study evaluated the antitumor activity of various thiazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound could inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | HeLa (Cervical) | 20 |
| Target Compound | HT29 (Colon) | 10 |
These findings suggest that the target compound may possess significant anticancer properties.
Antiviral Activity Evaluation
Research on adamantane derivatives has highlighted their mechanism of action against influenza viruses. For instance, amantadine acts by inhibiting viral uncoating. Similar mechanisms may be expected from this compound based on its structural similarities.
Propriétés
IUPAC Name |
N-(1-adamantyl)-4-(2,4-dimethylphenyl)-3-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2S/c1-18-8-9-24(19(2)10-18)25-17-30-26(29(25)23-6-4-3-5-7-23)28-27-14-20-11-21(15-27)13-22(12-20)16-27/h3-10,17,20-22H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRQMIMDQFXINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














